molecular formula C14H7BrNNaO5S B1366224 Bromamine acid sodium salt CAS No. 6258-06-6

Bromamine acid sodium salt

Cat. No. B1366224
CAS RN: 6258-06-6
M. Wt: 404.17 g/mol
InChI Key: TXMRAEGWZZVGIH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromamine acid sodium salt is a chemical compound .


Synthesis Analysis

Bromamine acid sodium salt can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular formula of Bromamine acid sodium salt is C14H7BrNNaO5S .


Chemical Reactions Analysis

The degradation of Bromamine acid sodium salt in an aqueous solution was investigated. The effects of different factors on the degradation were studied, including the types of discharge atmospheres, initial concentration, and initial pH .


Physical And Chemical Properties Analysis

Amines are bases; they react with acids to form salts. Salts of aniline are properly named as anilinium compounds .

Scientific Research Applications

Oxidizing Titrant in Analytical Chemistry

Bromamine acid sodium salt, also known as sodium N-bromo-p-nitrobenzenesulfonamide or bromamine-N, is notable for its use as an oxidizing titrant in analytical chemistry. It has been employed in the direct titrations of various substances, including ascorbic acid, glutathione, and sulfite, demonstrating simplicity, rapidity, and minimal error rates (Gowda et al., 1983).

Use in Oxidimetric Titrations

Bromamine-T, another sodium salt form of N-bromo-p-toluenesulfonamide, is utilized in aqueous mediums for potentiometric and visual indicator titration methods. This includes the determination of a variety of substances, suggesting its versatility in analytical applications (Nair et al., 1978).

Biofouling Control in Water Systems

In water systems, particularly those used for power plant condenser cooling, sodium bromide (a component in bromamine) is used to transform hypochlorous acid into hypobromous acid. This approach, which involves the simultaneous addition of sodium bromide and chlorine, is more effective for controlling biofouling than chlorine alone, especially at higher pH levels (Fisher et al., 1999).

Environmental Treatment

Bromamine acid sodium salt has been studied for its utility in environmental treatment processes. Research has explored its role in the separation of organic matter in aqueous solutions using natural cold energy. This indicates its potential application in waste treatment and environmental remediation processes (Xue-ning, 2007).

Bactericidal Properties

The bactericidal efficiency of bromamines, which are formed during the chlorination of water in the presence of ammonia, has been a subject of investigation. This highlights its significance in water sterilization and purification processes (Johannesson, 1958).

Analytical Reagent in Colorimetric Analysis

Bromamine-based compounds like sodium N-chlorobenzenesulfonamide and sodium N-bromo-p-toluenesulfonamide have been used as analytical reagents for estimating substances like indigocarmine in solution. Their oxidation products can be quantified using spectrophotometric methods (Mahadevappa et al., 1981).

Kinetic Studies in Chemical Reactions

Kinetic studies have been conducted using bromamine-B, focusing on the oxidation of various compounds. These studies provide insights into the mechanisms and rates of chemical reactions, demonstrating the compound's utility in understanding chemical kinetics (Gurumurthy et al., 1992).

Safety And Hazards

Bromaminic acid is for R&D use only. It is not for medicinal, household or other use .

Future Directions

The degradation of the model compound, Bromamine acid (BAA), in an aqueous solution was investigated. The effects of different factors on the BAA degradation were studied, including the types of discharge atmospheres, initial BAA concentration, and initial pH .

properties

IUPAC Name

sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,16H2,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMRAEGWZZVGIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrNNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116-81-4 (Parent)
Record name Bromamine acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9029277
Record name Bromamine acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9029277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromamine acid sodium salt

CAS RN

6258-06-6
Record name Bromamine acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bromamine acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9029277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-amino-4-bromo-9,10-dioxoanthracene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromamine acid sodium salt
Reactant of Route 2
Bromamine acid sodium salt
Reactant of Route 3
Reactant of Route 3
Bromamine acid sodium salt
Reactant of Route 4
Reactant of Route 4
Bromamine acid sodium salt
Reactant of Route 5
Reactant of Route 5
Bromamine acid sodium salt
Reactant of Route 6
Reactant of Route 6
Bromamine acid sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.